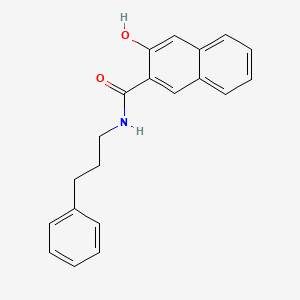
3-Hydroxy-N-(3-phenylpropyl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N-(3-phenylpropyl)naphthalene-2-carboxamide is a chemical compound characterized by its complex molecular structure. It contains a naphthalene ring system with a hydroxyl group at the 3-position and a carboxamide group at the 2-position, linked to a 3-phenylpropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(3-phenylpropyl)naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 3-phenylpropanamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-N-(3-phenylpropyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a quinone derivative, while reduction of the carboxamide group may produce an amine .
Aplicaciones Científicas De Investigación
3-Hydroxy-N-(3-phenylpropyl)naphthalene-2-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N-(3-phenylpropyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
- 3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide
- N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide
Uniqueness
3-Hydroxy-N-(3-phenylpropyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-phenylpropyl group enhances its lipophilicity and may improve its ability to penetrate biological membranes, making it a valuable compound for drug development .
Propiedades
Número CAS |
90184-74-0 |
|---|---|
Fórmula molecular |
C20H19NO2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
3-hydroxy-N-(3-phenylpropyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H19NO2/c22-19-14-17-11-5-4-10-16(17)13-18(19)20(23)21-12-6-9-15-7-2-1-3-8-15/h1-5,7-8,10-11,13-14,22H,6,9,12H2,(H,21,23) |
Clave InChI |
VUYSCJFFPKEMCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCNC(=O)C2=CC3=CC=CC=C3C=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















